APD597

Description

ADP-597 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

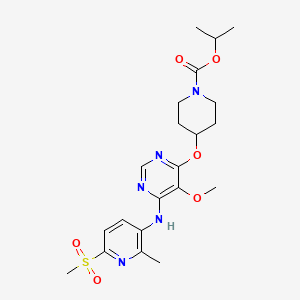

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 4-[5-methoxy-6-[(2-methyl-6-methylsulfonylpyridin-3-yl)amino]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCHTSXOPUOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237885 | |

| Record name | ADP-597 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897732-93-3 | |

| Record name | ADP-597 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897732933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADP-597 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADP-597 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADP-597 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/345354O7AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: APD597 and its Interaction with the GPR119 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

APD597 (also known as JNJ-38431055) is a potent, orally active synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and other metabolic disorders. This technical guide provides a comprehensive overview of the binding characteristics and activation mechanism of this compound with the human GPR119 receptor. While direct radioligand binding affinity and kinetic data are not extensively available in the public domain, this document synthesizes the available structural and functional data to provide a detailed understanding of the this compound-GPR119 interaction. This includes a summary of its functional potency, a description of the GPR119 signaling pathway, detailed experimental protocols for relevant assays, and visualizations of key processes.

Introduction to GPR119 and this compound

GPR119 is a class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by endogenous ligands, such as oleoylethanolamide (OEA), or synthetic agonists leads to the stimulation of glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes.

This compound was developed as a second-generation GPR119 agonist with an improved pharmacological profile, including a good balance of agonist potency and intrinsic activity.[1] Clinical studies have evaluated its safety, tolerability, and pharmacokinetic profile.[2][3]

This compound-GPR119 Binding and Receptor Activation

Structural Basis of Interaction

Recent advances in structural biology have provided a detailed view of the interaction between this compound and the GPR119 receptor. A cryo-electron microscopy (cryo-EM) structure of the human GPR119-Gs complex bound to this compound has revealed the precise binding mode.[4][5]

This compound binds within a large, hydrophobic pocket in the transmembrane domain of GPR119. The binding is characterized by a network of interactions with specific amino acid residues, which stabilizes the active conformation of the receptor and facilitates the coupling to the downstream Gs protein.[4]

GPR119 Signaling Pathway

Upon agonist binding, GPR119 couples to the stimulatory G protein, Gs. This initiates a signaling cascade that results in the production of the second messenger cyclic adenosine monophosphate (cAMP).

Quantitative Data: Functional Potency of this compound

| Compound | Assay Type | Cell Line/System | Parameter | Value (nM) |

| This compound | cAMP Accumulation | hGPR119 expressing cells | EC50 | 46 |

Data sourced from Sapphire Bioscience.[6]

Experimental Protocols

cAMP Accumulation Assay

This protocol describes a common method for determining the functional potency of a GPR119 agonist by measuring the increase in intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells stably expressing the human GPR119 receptor (e.g., HEK293-hGPR119) are cultured in an appropriate medium.

-

Cell Seeding: Cells are seeded into a multi-well assay plate (e.g., 384-well) at a predetermined density and allowed to attach overnight.

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.

-

Cell Stimulation: The culture medium is removed, and cells are incubated with the various concentrations of this compound. This step is typically performed in the presence of a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit (e.g., HTRF®, ELISA, or other fluorescence/luminescence-based assays).

-

Data Analysis: The data is plotted as a dose-response curve, and the EC50 value is calculated using a non-linear regression model.

Radioligand Binding Assay (General Protocol)

While specific data for this compound is unavailable, this section outlines a general protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the GPR119 receptor. This would require a suitable radiolabeled GPR119 ligand.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the GPR119 receptor.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radiolabeled GPR119 ligand (e.g., a tritiated or iodinated GPR119 agonist or antagonist) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Summary and Conclusion

This compound is a potent GPR119 agonist that activates the receptor by binding to a hydrophobic pocket within its transmembrane domain. This leads to Gs protein coupling and the subsequent production of intracellular cAMP, which in turn stimulates glucose-dependent insulin secretion and incretin release. While quantitative data on its direct binding affinity and kinetics are not publicly available, its functional potency has been established through cell-based assays. The detailed structural information and understanding of its mechanism of action provide a solid foundation for further research and development of GPR119-targeted therapeutics.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JNJ-38431055 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sapphire Bioscience [sapphirebioscience.com]

APD597 and its Effect on Glucose-Dependent Insulinotropic Polypeptide (GIP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APD597 is a potent and orally active agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes mellitus. Activation of GPR119, which is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells, stimulates the secretion of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This technical guide provides an in-depth overview of the mechanism of action of this compound, with a particular focus on its significant effect on GIP secretion. The document details the key experimental protocols used to characterize this interaction, presents quantitative data from preclinical and clinical studies, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and GIP

Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone released from intestinal K-cells in response to nutrient ingestion. GIP plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion from pancreatic β-cells. This compound (also known as JNJ-38431055) is a synthetic small molecule agonist of GPR119. By activating GPR119, this compound mimics the effects of endogenous ligands, leading to a cascade of intracellular events that culminate in the enhanced secretion of GIP and other incretins. This dual action of directly stimulating insulin release and augmenting incretin secretion makes GPR119 agonists like this compound an attractive therapeutic strategy for type 2 diabetes.

Mechanism of Action: The GPR119-GIP Axis

This compound binds to the GPR119 receptor, a Class A Gs protein-coupled receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the downstream Gs protein signaling pathway. The activated Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is a key second messenger that mediates the physiological effects of this compound, including the potentiation of GIP secretion from intestinal K-cells.

Quantitative Data on this compound's Effect on GIP

Preclinical and clinical studies have consistently demonstrated the potent effect of this compound on stimulating GIP secretion. The following tables summarize the key quantitative findings.

| Preclinical Data: In Vivo Mouse Studies | |

| Parameter | Result |

| GIP Level Increase | 169.9% increase in glucose-induced total GIP levels[1] |

| This compound Dosage | 20 mg/kg, single oral dose[1] |

| Animal Model | ICR mice[1] |

| Clinical Data: Phase 1 Human Studies | |

| Study Population | Healthy Male Volunteers |

| This compound Dosage | 2.5–800 mg, oral |

| Effect on GIP | Increased concentrations of GIP[2] |

| Study Population | Type 2 Diabetes Patients |

| This compound Dosage | 3-30 mg/kg, oral |

| Effect on Incretins | Increased secretion of incretins[2] |

Experimental Protocols

This section provides a detailed methodology for the key experiments used to evaluate the effect of this compound on GIP.

In Vitro cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP in response to GPR119 activation by this compound.

Objective: To determine the potency and efficacy of this compound in activating the GPR119 receptor.

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM IBMX)

-

This compound

-

Forskolin (positive control)

-

DMSO (vehicle control)

-

cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

-

384-well microplates

Procedure:

-

Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a density of approximately 6,000 cells per well.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions for the positive control (e.g., 10 µM forskolin) and vehicle control (DMSO).

-

Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP detection kit used.

In Vivo GIP Measurement in Mice

This protocol describes the in vivo assessment of this compound's effect on GIP secretion in a mouse model, often in the context of an oral glucose tolerance test (OGTT).

Objective: To measure the change in plasma GIP levels in response to oral this compound administration.

Materials:

-

ICR mice

-

This compound

-

Glucose solution (for OGTT)

-

Vehicle control

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

GIP ELISA or RIA kit

Procedure:

-

Animal Acclimatization: Acclimate mice to the experimental conditions.

-

Fasting: Fast the mice for 4-6 hours with free access to water.

-

Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

-

Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control orally.

-

Glucose Challenge (OGTT): After a set time post-drug administration (e.g., 30 minutes), administer an oral glucose bolus (e.g., 2 g/kg).

-

Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

GIP Measurement: Measure the concentration of total or active GIP in the plasma samples using a specific ELISA or RIA kit according to the manufacturer's instructions.

Cryo-Electron Microscopy (Cryo-EM) of this compound-GPR119 Complex

This protocol outlines the structural determination of this compound in complex with the GPR119 receptor.

Objective: To visualize the binding interaction between this compound and the GPR119 receptor at a near-atomic level.

Materials:

-

Purified this compound-GPR119-Gs complex

-

Cryo-EM grids (e.g., Quantifoil)

-

Glow-discharge system

-

Vitrification robot (e.g., Vitrobot)

-

Liquid ethane

-

Cryo-transmission electron microscope

Procedure:

-

Protein Expression and Purification: Co-express GPR119 and Gs protein subunits in a suitable expression system (e.g., insect cells). Purify the complex in the presence of this compound.

-

Grid Preparation:

-

Glow-discharge the cryo-EM grids to make them hydrophilic.

-

Apply a small volume (e.g., 3 µL) of the purified protein complex to the grid.

-

Blot the grid to remove excess liquid, leaving a thin film.

-

-

Vitrification: Plunge-freeze the grid into liquid ethane using a vitrification robot. This rapidly freezes the sample in a non-crystalline, "vitreous" ice.

-

Data Collection: Transfer the vitrified grid to a cryo-transmission electron microscope and collect a large dataset of particle images.

-

Image Processing and 3D Reconstruction: Process the collected images to reconstruct a high-resolution 3D map of the this compound-GPR119 complex.

Conclusion

This compound is a potent GPR119 agonist that robustly stimulates the secretion of the incretin hormone GIP. The mechanism of action involves the activation of the Gs-cAMP signaling pathway in intestinal K-cells. The significant increase in GIP levels observed in both preclinical and clinical studies highlights the potential of this compound as a therapeutic agent for type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the continued investigation of GPR119 agonists and their effects on the incretin axis. Further research into the long-term efficacy and safety of this compound and other GPR119 agonists is warranted.

References

The Discovery and Development of JNJ-38431055: A GPR119 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-38431055, also known as APD597, is a potent and orally available small-molecule agonist of the G-protein coupled receptor 119 (GPR119). Initially developed by Arena Pharmaceuticals and later investigated by Johnson & Johnson, JNJ-38431055 was explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the discovery and development history of JNJ-38431055, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation. The document includes a compilation of quantitative data from various studies, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Rationale for GPR119 Agonism

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut. This dual mechanism of action made GPR119 an attractive target for the development of new anti-diabetic drugs. JNJ-38431055 emerged from discovery efforts aimed at identifying potent and selective GPR119 agonists with favorable pharmacokinetic and safety profiles.

Discovery and Preclinical Development

Lead Optimization and Chemical Synthesis

While the specific, detailed synthesis protocol for JNJ-38431055 is not publicly available, the general synthesis of related 1,4-disubstituted cyclohexene analogues as GPR119 agonists has been described. The selection of JNJ-38431055 for preclinical development was based on a careful balance of several key properties: potent agonist activity, high intrinsic efficacy, good aqueous solubility, and a reduced potential for drug-drug interactions, particularly with respect to CYP2C9 inhibition.[1]

In Vitro Pharmacology

The potency and efficacy of JNJ-38431055 as a GPR119 agonist were characterized in a variety of in vitro assays.

Table 1: In Vitro Potency of JNJ-38431055

| Parameter | Species | Value | Assay Type |

| EC50 | Human | 46 nM | Homologous Time-Resolved Fluorescence (HTRF) |

| EC50 | Rat | 421 nM | Homologous Time-Resolved Fluorescence (HTRF) |

| IC50 (CYP2C9 Inhibition) | Human | 5.8 µM | - |

Data sourced from Cayman Chemical product information.[2]

The functional activity of GPR119 agonists is typically assessed by measuring the accumulation of intracellular cAMP in cells engineered to express the receptor. The following is a general protocol representative of such an assay.

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

-

JNJ-38431055 (or other test compounds)

-

Forskolin (positive control)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Cell Culture: HEK293-hGPR119 cells are cultured to 80-90% confluency.

-

Cell Seeding: Cells are harvested and seeded into 384-well plates at a predetermined density and incubated overnight.

-

Compound Preparation: Serial dilutions of JNJ-38431055 are prepared in assay buffer containing IBMX. A positive control (forskolin) and a vehicle control (e.g., DMSO) are also prepared.

-

Cell Stimulation: The culture medium is removed from the cells, and the prepared compound solutions are added. The plate is then incubated for a specified time (e.g., 30 minutes) at room temperature.

-

cAMP Detection: The cAMP levels in each well are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The data are normalized to the vehicle control and the response to forskolin. The EC50 value is calculated by fitting the data to a four-parameter logistic equation.

Preclinical In Vivo Pharmacology

The in vivo efficacy of JNJ-38431055 was evaluated in various animal models of diabetes and obesity.

Table 2: Preclinical In Vivo Efficacy of JNJ-38431055

| Animal Model | Dose | Route of Administration | Key Findings |

| ICR Mice | 20 mg/kg | Oral (p.o.) | Increased glucose-induced total GLP-1 by 92% and GIP by 169.9%.[1] |

| Zucker Diabetic Fatty (ZDF) Rats | 3 mg/kg | Oral (p.o.) | Significantly improved glucose excursion in an oral glucose tolerance test.[3] |

| Diabetic Experimental Rats | 3-30 mg/kg | Oral (p.o.) | Significantly improved glucose excursion.[4] |

The OGTT is a standard method to assess glucose metabolism and the effect of anti-diabetic agents.

Materials:

-

Diabetic rodent model (e.g., ZDF rats)

-

JNJ-38431055 formulation

-

Vehicle control

-

Glucose solution (e.g., 2 g/kg)

-

Blood glucose monitoring system

Procedure:

-

Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

-

Baseline Blood Glucose: A baseline blood sample is collected (e.g., from the tail vein) to measure fasting blood glucose levels.

-

Compound Administration: JNJ-38431055 or vehicle is administered orally at the desired dose.

-

Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), a glucose solution is administered orally.

-

Blood Glucose Monitoring: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group. A reduction in the AUC for the JNJ-38431055-treated group compared to the vehicle group indicates improved glucose tolerance.

Clinical Development

JNJ-38431055 progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase I Clinical Trials in Healthy Volunteers

Initial studies in healthy male subjects assessed single ascending doses of JNJ-38431055.

Table 3: Pharmacokinetic Parameters of JNJ-38431055 in Healthy Male Volunteers (Single Dose)

| Dose Range | Terminal Elimination Half-life (t½) | Time to Reach Steady State (Multiple Dosing) | Effect of Food on Systemic Exposure |

| 2.5 - 800 mg | ~13 hours | ~8 days | Not influenced |

Data from a study in healthy male volunteers.[5]

In these studies, single oral doses of JNJ-38431055 were well tolerated and were not associated with hypoglycemia.[5] Pharmacodynamically, JNJ-38431055 increased post-meal plasma concentrations of GLP-1, GIP, and peptide YY (PYY).[5] However, it did not significantly decrease glucose excursion or increase insulin secretion in this healthy population.[5] A graded glucose infusion study did show that JNJ-38431055 could induce a higher insulin secretion rate compared to placebo at elevated plasma glucose levels.[5]

Clinical Studies in Patients with Type 2 Diabetes

Subsequent studies evaluated the effects of JNJ-38431055 in patients with T2DM.

Table 4: Clinical Study Design in Patients with T2DM

| Study Design | Population | Dosing Regimen | Comparator |

| Randomized, double-blind, placebo-controlled | 25 and 32 subjects with T2DM | Single dose: 100 mg and 500 mgMultiple doses: 500 mg once daily for 14 days | Placebo and Sitagliptin (100 mg) |

Details from a study in subjects with type 2 diabetes.[6]

In patients with T2DM, JNJ-38431055 was also well tolerated and not associated with hypoglycemia.[6] A single dose of JNJ-38431055 demonstrated a decrease in glucose excursion during an oral glucose tolerance test compared to placebo.[6] However, multiple-dose administration for 14 days did not lead to a significant alteration in the 24-hour weighted mean glucose.[6] Multiple dosing did result in increased post-meal total GLP-1 and GIP concentrations compared to baseline.[6]

Summary and Conclusion

JNJ-38431055 is a potent GPR119 agonist that demonstrated a clear pharmacodynamic effect on incretin hormone secretion in both preclinical models and human subjects. The compound was well-tolerated in clinical trials. However, the observed increase in incretins did not translate into a robust glucose-lowering effect in patients with type 2 diabetes, particularly with multiple dosing. These findings of limited glycemic efficacy have been a common challenge for the development of GPR119 agonists as monotherapy for T2DM. The development of JNJ-38431055 did not progress to later stages. Nevertheless, the study of JNJ-38431055 has provided valuable insights into the pharmacology of GPR119 and the complexities of translating preclinical incretin-based mechanisms into significant clinical benefits for patients with type 2 diabetes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists [frontiersin.org]

- 5. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Pharmacological properties of the GPR119 agonist APD597

For Researchers, Scientists, and Drug Development Professionals

Abstract

APD597, also known as JNJ-38431055, is a potent and orally bioavailable small-molecule agonist of the G protein-coupled receptor 119 (GPR119). Developed as a potential therapeutic agent for type 2 diabetes, this compound has been the subject of preclinical and early clinical investigations to elucidate its pharmacological properties. This technical guide provides a comprehensive overview of the core pharmacological characteristics of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and structured data tables are presented to facilitate a deeper understanding and replication of key findings.

Introduction

GPR119 has emerged as a promising target for the treatment of type 2 diabetes due to its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This dual mechanism of action offers the potential for effective glycemic control with a reduced risk of hypoglycemia. This compound was developed as a selective agonist to harness the therapeutic potential of GPR119 activation.[2]

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating GPR119. This activation initiates a downstream signaling cascade, primarily through the Gαs protein subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The elevation of cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP triggers the release of GLP-1 and GIP, which in turn potentiate insulin secretion from β-cells and exert other beneficial metabolic effects.[2][4]

Signaling Pathway of this compound at the GPR119 Receptor

Caption: GPR119 signaling cascade initiated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological properties of this compound.

Table 1: In Vitro Potency of this compound

| Receptor | Assay Type | Parameter | Value (nM) |

| Human GPR119 | cAMP Accumulation | EC50 | 46 |

| Rat GPR119 | cAMP Accumulation | EC50 | 421 |

Table 2: Phase 1 Clinical Trial Pharmacokinetic Parameters (Healthy Volunteers)

| Formulation | Parameter | Value |

| Solution | Half-life (t1/2) | ~6-7 hours[4] |

| Suspension | Half-life (t1/2) | ~13 hours[2][4] |

| - | Pharmacokinetics | Dose-proportional[2][4] |

Note: Specific Cmax, Tmax, and AUC values from the Phase 1 trial are not publicly available.

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Test | Dose | Outcome |

| Mice | Oral Glucose Tolerance Test | 1 and 10 mg/kg | Decreased blood glucose levels |

| Zucker Diabetic Rats | Oral Glucose Tolerance Test | 3 mg/kg | Decreased blood glucose levels |

| Mice | - | 20 mg/kg | Increased GLP-1 levels |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

cAMP Accumulation Assay

This protocol is adapted from a study detailing the structural basis of this compound binding to GPR119.[3]

Objective: To measure the in vitro potency of this compound in stimulating cAMP production in cells expressing the GPR119 receptor.

Materials:

-

HEK293 cells transfected with human GPR119

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Stimulation buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 0.5 mM IBMX)

-

This compound stock solution (in DMSO)

-

cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

-

384-well microplates

Procedure:

-

Cell Culture: Culture HEK293-hGPR119 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 384-well plates at a density of approximately 6,000 cells per well and incubate for 48 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., forskolin).

-

Cell Treatment: Wash the cells with PBS and then treat with the stimulation buffer containing IBMX. Add 5 µL of the different concentrations of this compound to the wells.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

cAMP Detection: Add the cAMP detection reagents (e.g., cAMP Eu Cryptate reagent and cAMP d2 antibody) to each well and incubate at room temperature, protected from light, for 1 hour.

-

Data Acquisition: Read the plate using a suitable plate reader (e.g., PerkinElmer).

-

Data Analysis: Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 value using non-linear regression analysis.

Experimental Workflow: cAMP Accumulation Assay

Caption: Workflow for the cAMP accumulation assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

This is a general protocol for performing an OGTT in mice to assess the effect of a test compound on glucose disposal.

Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance in a rodent model.

Materials:

-

Male C57BL/6 mice or Zucker diabetic rats

-

This compound formulation for oral gavage

-

Vehicle control

-

Glucose solution (20% w/v in water)

-

Glucometer and test strips

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated capillaries)

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Glucose: At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose level.

-

Compound Administration: Administer this compound or vehicle via oral gavage at the desired dose (e.g., 1, 10 mg/kg for mice; 3 mg/kg for rats).

-

Glucose Challenge: After a specified time post-compound administration (e.g., 30-60 minutes), administer a glucose solution (2 g/kg) via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

-

Data Analysis: Plot the mean blood glucose concentrations over time for each treatment group. The area under the curve (AUC) for the glucose excursion can be calculated to quantify the effect of the treatment on glucose tolerance.

Incretin (GLP-1 and GIP) Secretion Assay

This is a general protocol for measuring GLP-1 and GIP secretion from an enteroendocrine cell line (e.g., NCI-H716 or GLUTag) or in vivo.

Objective: To determine the effect of this compound on the secretion of the incretin hormones GLP-1 and GIP.

Materials:

-

Enteroendocrine cell line (e.g., NCI-H716) or experimental animals

-

Cell culture medium and reagents

-

This compound

-

DPP-4 inhibitor (for in vivo studies to prevent incretin degradation)

-

ELISA kits for active GLP-1 and GIP

-

Blood collection tubes with appropriate anticoagulants and inhibitors

Procedure (In Vitro):

-

Cell Culture and Seeding: Culture and seed NCI-H716 cells in multi-well plates.

-

Cell Treatment: Wash the cells and incubate with a buffer containing this compound at various concentrations for a specified period (e.g., 2 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentrations of active GLP-1 and GIP in the supernatant using specific ELISA kits.

Procedure (In Vivo):

-

Animal Preparation: Fast animals as required.

-

Compound Administration: Administer this compound or vehicle. A DPP-4 inhibitor should be co-administered or added to the blood collection tubes.

-

Blood Sampling: Collect blood samples at specified time points.

-

Plasma Preparation: Process the blood to obtain plasma.

-

ELISA: Measure the plasma concentrations of active GLP-1 and GIP using specific ELISA kits.

Safety and Tolerability

In a Phase 1 clinical trial, this compound was reported to be well-tolerated in both healthy volunteers and subjects with type 2 diabetes.[4] The studies involved single and multiple ascending doses.[5]

Conclusion

This compound is a potent GPR119 agonist that has demonstrated promising pharmacological properties for the potential treatment of type 2 diabetes. Its mechanism of action, involving the stimulation of both insulin and incretin secretion in a glucose-dependent manner, positions it as a candidate with a potentially favorable safety profile. The data summarized in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the pharmacology of GPR119 agonists. Further investigation into its long-term efficacy and safety in larger clinical trials would be necessary to fully establish its therapeutic utility.

References

- 1. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists [frontiersin.org]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Arena Pharmaceuticals, Inc. Announces Initiation of Phase 1 Clinical Trial of Type 2 Diabetes Drug Candidate - BioSpace [biospace.com]

APD597's Impact on cAMP Levels in Intestinal L-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of APD597, a potent and orally active GPR119 agonist, on cyclic adenosine monophosphate (cAMP) levels in intestinal L-cells. This document outlines the underlying signaling pathways, detailed experimental protocols for assessing cAMP accumulation, and quantitative data on the dose-dependent effects of this compound.

Introduction: The Role of GPR119 in Incretin Secretion

Intestinal L-cells play a crucial role in glucose homeostasis through the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucose-dependent insulin secretion. The G protein-coupled receptor 119 (GPR119), predominantly expressed on these L-cells and pancreatic β-cells, has emerged as a promising therapeutic target for type 2 diabetes.

This compound is a synthetic agonist of GPR119. Its mechanism of action involves binding to and activating GPR119, which is coupled to the stimulatory G protein (Gαs). This activation triggers a signaling cascade that leads to the production of intracellular cAMP, a key second messenger in the regulation of GLP-1 secretion.

Signaling Pathway of this compound in Intestinal L-Cells

The activation of GPR119 by this compound in intestinal L-cells initiates a well-defined signaling pathway culminating in the elevation of intracellular cAMP levels. This pathway is a critical component of the mechanism by which this compound stimulates GLP-1 release.

The binding of this compound to GPR119 induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in the exocytosis of GLP-1-containing granules.

Quantitative Data: Dose-Dependent Effect of this compound on cAMP Levels

This compound demonstrates a potent, dose-dependent increase in cAMP accumulation in cells expressing the human GPR119 receptor. The half-maximal effective concentration (EC50) for human GPR119 is 46 nM. The following table summarizes the dose-response relationship of this compound on cAMP levels as a percentage of the maximum response.

| This compound Concentration (nM) | Mean cAMP Accumulation (% of Max) |

| 0.1 | ~5% |

| 1 | ~20% |

| 10 | ~50% |

| 100 | ~90% |

| 1000 | 100% |

| Note: The data in this table is representative and estimated from graphical representations in published literature, as raw tabular data is not consistently available. The EC50 value is a reported experimental finding. |

Experimental Protocols

The following section details the methodology for a key experiment used to quantify the impact of this compound on cAMP levels.

cAMP Accumulation Assay

This protocol describes a method for measuring intracellular cAMP levels in response to this compound stimulation in a cell-based assay.[1]

Objective: To determine the dose-dependent effect of this compound on cAMP production in cells expressing the GPR119 receptor.

Materials:

-

Human Embryonic Kidney 293 (HEK293) cells

-

Plasmid encoding human GPR119

-

Transfection reagent

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.5 mM IBMX)

-

This compound compound in various concentrations

-

cAMP assay kit (e.g., HTRF-based kit)

-

384-well microplates

-

Plate reader capable of detecting the assay signal

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium until they reach a suitable confluency for transfection.

-

Transfect the cells with the GPR119 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to express the receptor for 48 hours post-transfection.

-

-

Cell Seeding:

-

Harvest the transfected cells and perform a cell count.

-

Seed 6,000 cells per well in a 384-well plate in a volume of 5 µL.[1]

-

-

Compound Incubation:

-

cAMP Detection:

-

Data Acquisition and Analysis:

-

Measure the signal using a compatible plate reader.

-

Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression model.

-

Conclusion

This compound effectively stimulates a dose-dependent increase in intracellular cAMP levels in intestinal L-cells through the activation of the GPR119 receptor. This mechanism underlies its potential as a therapeutic agent for type 2 diabetes by promoting GLP-1 secretion. The provided experimental protocol offers a robust method for quantifying the in vitro potency of this compound and similar GPR119 agonists. Further research into the downstream effects of this compound-induced cAMP elevation will continue to elucidate its full therapeutic potential.

References

APD597: A GPR119 Agonist for Type 2 Diabetes Mellitus - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APD597, also known as JNJ-38431055, is a synthetic, orally active agonist of the G-protein coupled receptor 119 (GPR119). Identified as a promising target for the treatment of type 2 diabetes mellitus (T2DM), GPR119 activation stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), and promotes glucose-dependent insulin secretion. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics for metabolic diseases.

Introduction to GPR119 and this compound

G-protein coupled receptor 119 is predominantly expressed in pancreatic beta cells and intestinal enteroendocrine L-cells.[1] Its activation by agonist compounds leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.[1] This increase in cAMP triggers a cascade of events that results in glucose-dependent insulin secretion from pancreatic β-cells and the release of GLP-1 and GIP from intestinal L-cells.[1] This dual mechanism of action makes GPR119 an attractive therapeutic target for T2DM, as it has the potential to improve glycemic control with a low risk of hypoglycemia.

This compound was developed as a potent and selective GPR119 agonist.[2] It progressed into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and subjects with T2DM.[3] While the compound was found to be well-tolerated and demonstrated target engagement through the stimulation of incretin release, its development was ultimately discontinued.[4] This guide will delve into the available scientific data to provide a detailed understanding of this compound's pharmacological profile.

Mechanism of Action: The GPR119 Signaling Pathway

This compound acts as an agonist at the GPR119 receptor. The binding of this compound to GPR119, a Gs-coupled receptor, initiates a signaling cascade that plays a crucial role in glucose homeostasis.

Upon activation by this compound, GPR119 couples to the stimulatory G-protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). In pancreatic β-cells, activation of PKA and Epac2 enhances glucose-stimulated insulin secretion. In intestinal L-cells, this signaling cascade promotes the release of the incretin hormones GLP-1 and GIP.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Reference |

| GPR119 EC50 | Human | 46 nM | [5] |

| Rat | 421 nM | [5] | |

| CYP2C9 IC50 | Human | 5.8 µM | [6] |

Table 2: Preclinical In Vivo Pharmacodynamics of this compound in ICR Mice

| Parameter | Dose (p.o.) | Effect | Reference |

| Total GLP-1 | 20 mg/kg | 92% increase (glucose-induced) | [6] |

| Total GIP | 20 mg/kg | 169.9% increase (glucose-induced) | [6] |

Table 3: Phase 1 Clinical Trial Pharmacokinetics of this compound

| Parameter | Formulation | Value | Subjects | Reference |

| Terminal Half-life (t1/2) | Solution | 6-7 hours | Healthy Volunteers | [3] |

| Suspension | ~13 hours | Healthy Volunteers | [2][3] | |

| Systemic Exposure | N/A | Dose-proportional | Healthy Male Volunteers | [2] |

Table 4: Phase 1 Clinical Trial Pharmacodynamics of this compound (JNJ-38431055)

| Study Design | Dose | Outcome | Subjects | Reference |

| Single-dose, crossover | 100 mg & 500 mg | Decreased glucose excursion during OGTT | T2DM | [4] |

| Multiple-dose (14 days), parallel | 500 mg once daily | No alteration in 24-h weighted mean glucose | T2DM | [4] |

| Multiple-dose (14 days), parallel | 500 mg once daily | Increased post-meal total GLP-1 and GIP | T2DM | [4] |

| Single-dose | 2.5-800 mg | Increased post-meal plasma GLP-1, GIP, and PYY | Healthy Male Volunteers | [2] |

| Single-dose | 2.5-800 mg | No significant decrease in glucose excursion or increase in insulin secretion | Healthy Male Volunteers | [2] |

| Graded glucose infusion | N/A | Higher insulin secretion rate at elevated plasma glucose | Healthy Male Volunteers | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used in the evaluation of this compound.

High-Throughput Screening (HTS) for GPR119 Agonists

The discovery of GPR119 agonists like this compound typically begins with a high-throughput screening campaign to identify initial "hit" compounds from large chemical libraries.

Protocol:

-

Primary Screening: A cell line stably expressing the human GPR119 receptor is used. A functional assay that measures the downstream signaling of GPR119 activation, such as a cAMP accumulation assay, is employed. The compound library is screened at a single high concentration to identify compounds that elicit a significant response.

-

Hit Confirmation and Dose-Response: Compounds identified as "hits" in the primary screen are re-tested in the same assay to confirm their activity. A dose-response curve is then generated for each confirmed hit to determine its potency (EC50).

-

Selectivity and Off-Target Activity: Confirmed hits are tested against a panel of other GPCRs and key metabolic enzymes (e.g., cytochrome P450s) to assess their selectivity and potential for off-target effects.

-

Lead Optimization: Structure-activity relationship (SAR) studies are conducted on the most promising hits to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis and testing of new chemical analogs.

-

In Vivo Efficacy: Compounds with favorable in vitro profiles are advanced to in vivo studies in animal models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) to evaluate their glucose-lowering efficacy.

cAMP Accumulation Assay

This assay is fundamental for quantifying the agonist activity of compounds at the GPR119 receptor.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

This compound or other test compounds

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Multi-well plates (e.g., 96- or 384-well)

-

Plate reader compatible with the chosen detection technology

Protocol:

-

Cell Seeding: Seed the GPR119-expressing cells into multi-well plates and culture overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Assay Initiation: Aspirate the culture medium from the cells and add the assay buffer containing a PDE inhibitor. Incubate for a short period to allow the PDE inhibitor to take effect.

-

Compound Addition: Add the diluted compounds to the respective wells and incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

The OGTT is a standard in vivo assay to assess the effect of a compound on glucose disposal.

Materials:

-

Diabetic animal model (e.g., db/db mice)

-

This compound or test compound formulated for oral administration

-

Vehicle control

-

Glucose solution (e.g., 2 g/kg)

-

Blood glucose meter and test strips

-

Equipment for blood sampling (e.g., lancets, micro-hematocrit tubes)

Protocol:

-

Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Blood Glucose: Measure the fasting blood glucose level (time 0) from a tail vein blood sample.

-

Compound Administration: Administer this compound or vehicle control orally by gavage.

-

Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), administer the glucose solution orally.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the compound-treated and vehicle-treated groups to determine the glucose-lowering effect.

Discussion and Conclusion

This compound is a GPR119 agonist that showed promise as a potential treatment for type 2 diabetes. Its mechanism of action, involving the stimulation of both insulin secretion and incretin release, is well-aligned with the therapeutic goals for this disease. Preclinical studies demonstrated its ability to engage the GPR119 target and elicit the expected downstream signaling events, leading to increased levels of GLP-1 and GIP in vivo.

The Phase 1 clinical trials confirmed that this compound was well-tolerated and exhibited favorable pharmacokinetic properties, including a half-life suitable for once-daily dosing. The pharmacodynamic data from these trials provided evidence of target engagement in humans, with increases in incretin levels observed after administration. However, the translation of these effects into significant glucose-lowering efficacy in subjects with type 2 diabetes was limited.[4] While a single dose of this compound was shown to decrease glucose excursion during an OGTT, multiple-dose administration did not result in a significant reduction in 24-hour weighted mean glucose.[4]

The reasons for the modest clinical efficacy of this compound, despite its clear pharmacodynamic effects on incretin release, are not fully understood but may be multifactorial. The discontinuation of its development highlights the challenges in translating preclinical findings for this target into robust clinical outcomes. Nevertheless, the study of this compound has provided valuable insights into the pharmacology of GPR119 agonists and their potential role in the management of type 2 diabetes. Further research in this area may focus on developing agonists with different pharmacological profiles or exploring combination therapies to enhance their therapeutic potential. This technical guide serves as a comprehensive repository of the available data on this compound, offering a valuable resource for the scientific community engaged in the ongoing quest for novel and effective treatments for metabolic diseases.

References

- 1. Frontiers | Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists [frontiersin.org]

- 2. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for APD597: An In Vitro Cell-Based Assay Compendium

For Researchers, Scientists, and Drug Development Professionals

Introduction

APD597 is a potent and selective agonist of G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation initiates a signaling cascade that leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1). These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound and other GPR119 agonists.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound triggers the coupling of the receptor to the stimulatory G protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), culminating in glucose-dependent insulin secretion from pancreatic β-cells and GLP-1 secretion from intestinal L-cells.

Preparing APD597 for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of APD597 (also known as JNJ-38431055), a potent and orally bioavailable GPR119 agonist, for in vivo animal studies. This compound is under investigation for its potential as a treatment for type 2 diabetes.[1][2] Proper formulation and preparation are critical for ensuring accurate and reproducible results in preclinical research.

Physicochemical Properties and Solubility

This compound is a crystalline solid with a molecular weight of 479.6 g/mol .[3] It exhibits good solubility in several organic solvents, which is a key consideration for developing a suitable formulation for animal dosing.[4] The stability of this compound is reported to be at least four years when stored at -20°C.[3]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility |

| Dimethylformamide (DMF) | 25 mg/mL |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL[3], 60 mg/mL (sonication recommended)[2] |

| Ethanol | 50 mg/mL |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL |

In Vivo Formulation Protocols

The selection of an appropriate vehicle is crucial for the effective delivery of this compound in animal models. Several formulations have been reported to achieve clear solutions suitable for oral administration.

Protocol 1: Aqueous-Based Formulation with Co-solvents

This protocol is suitable for achieving a clear solution for oral gavage.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Weigh the required amount of this compound.

-

Prepare a stock solution by dissolving this compound in DMSO.

-

In a separate tube, prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

Add the this compound stock solution to the vehicle to achieve the final desired concentration.

-

Vortex the solution until it is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] This formulation has been shown to yield a clear solution at a concentration of at least 2.5 mg/mL.[1]

Protocol 2: Formulation with Solubilizing Agent SBE-β-CD

This protocol utilizes a cyclodextrin to enhance the solubility of this compound in an aqueous vehicle.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)

-

Saline (0.9% NaCl)

Procedure:

-

Weigh the required amount of this compound.

-

Prepare a 20% SBE-β-CD solution in saline.

-

Prepare the final vehicle by mixing 10% DMSO with 90% of the 20% SBE-β-CD in saline solution.[1]

-

Add the weighed this compound to the vehicle.

-

Vortex and/or sonicate until a clear solution is obtained. This method has been shown to achieve a clear solution at a concentration of at least 2.5 mg/mL.[1]

Protocol 3: Oil-Based Formulation

For certain experimental needs, an oil-based formulation may be preferred.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Corn Oil

Procedure:

-

Weigh the required amount of this compound.

-

Prepare the vehicle by mixing 10% DMSO with 90% Corn Oil.[1]

-

Add the this compound to the vehicle.

-

Vortex until the compound is fully dissolved. This formulation can achieve a clear solution at a concentration of at least 2.5 mg/mL.[1]

In Vivo Administration and Dosing

This compound is an orally active agonist.[1] In preclinical studies, it has been administered to mice and rats via oral gavage (p.o.).

Table 2: Summary of Reported In Vivo Studies with this compound

| Animal Model | Dose(s) | Administration Route | Key Findings |

| ICR Mice | 20 mg/kg | Oral gavage (p.o.) | Increased glucose-induced total GLP-1 and GIP levels.[1] |

| Mice | 1 and 10 mg/kg | Not specified | Decreased blood glucose levels in an oral glucose tolerance test.[3] |

| Zucker Diabetic Rats | 3 mg/kg | Not specified | Decreased blood glucose levels in an oral glucose tolerance test.[3] |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing this compound for in vivo studies and its mechanism of action.

Caption: General workflow for this compound preparation and in vivo administration.

This compound functions as an agonist for the G protein-coupled receptor 119 (GPR119).[3] The activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates insulin and glucagon-like peptide-1 (GLP-1) secretion, respectively.[4]

Caption: Signaling pathway of this compound via GPR119 activation.

Safety and Toxicology

While specific toxicology studies on this compound were not detailed in the provided search results, it is mentioned to have a favorable balance between agonist potency and intrinsic activity, with reduced potential for drug-drug interactions and no long-term sustained metabolite accumulation.[4] As with any experimental compound, appropriate safety precautions should be taken during handling and administration. Researchers should consult the material safety data sheet (MSDS) and follow institutional guidelines for animal care and use.

References

APD597 Application Notes and Protocols for Mouse Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

APD597 is a synthetic, orally bioavailable agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation stimulates the release of insulin in a glucose-dependent manner and incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This dual mechanism of action makes GPR119 an attractive therapeutic target for type 2 diabetes. This compound has been investigated in preclinical and clinical studies for its potential to improve glycemic control. Although its clinical development was discontinued, it remains a valuable tool for preclinical research in diabetes and metabolic diseases.

These application notes provide recommended dosages and detailed protocols for the use of this compound in mouse models of diabetes, based on available preclinical data.

Data Presentation

Recommended Dosage of this compound in Mice

| Application | Dosage | Route of Administration | Mouse Model | Observed Effect |

| Oral Glucose Tolerance Test (OGTT) | 1 and 10 mg/kg | Oral gavage | Normal mice | Decreased blood glucose levels. |

| Incretin (GLP-1) Stimulation | 20 mg/kg | Oral gavage | Normal mice | Increased levels of GLP-1 induced by glucose. |

Comparative Dosages of Other GPR119 Agonists in Mice

| Compound | Dosage | Route of Administration | Mouse Model |

| MBX-2982 | 10 mg/kg | Oral gavage | C57BL/6 mice |

| GSK2041706 | 30 mg/kg | Oral gavage | Diet-induced obese (DIO) mice |

| AS1669058 | 1 and 3 mg/kg | Oral gavage | ICR and db/db mice |

| ps297 and ps318 | 100 mg/kg | Oral gavage | Healthy and db/db mice |

Signaling Pathway

Activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to the secretion of insulin and incretins. The binding of this compound to GPR119 on pancreatic β-cells and intestinal L-cells activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Epac2, which ultimately results in the exocytosis of insulin-containing granules from β-cells and GLP-1-containing granules from L-cells.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is designed to assess the effect of this compound on glucose tolerance in mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Glucose solution (20% w/v in sterile water)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated)

-

Mice (e.g., C57BL/6J, db/db, or diet-induced obese models)

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Fasting: Fast the mice for 6 hours prior to the experiment with free access to water.

-

Baseline Blood Glucose: Take a baseline blood sample (t= -30 min) from the tail vein to measure blood glucose.

-

This compound Administration: Administer this compound (1 or 10 mg/kg) or vehicle orally via gavage.

-

Glucose Challenge: At t=0 min (30 minutes after drug administration), administer a 2 g/kg body weight glucose solution orally via gavage.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. The area under the curve (AUC) for glucose can be calculated to quantify the overall glucose excursion.

Experimental Workflow for OGTT

Measurement of Plasma GLP-1 Levels

This protocol describes how to measure the effect of this compound on GLP-1 secretion.

Materials:

-

This compound (20 mg/kg)

-

Vehicle

-

DPP-4 inhibitor (e.g., sitagliptin, optional, to prevent GLP-1 degradation)

-

Glucose solution (20% w/v)

-

Anesthesia

-

Blood collection tubes with EDTA and a DPP-4 inhibitor

-

Centrifuge

-

GLP-1 ELISA kit

Procedure:

-

Animal Preparation: Follow steps 1-4 of the OGTT protocol, using this compound at a dose of 20 mg/kg. If desired, a DPP-4 inhibitor can be co-administered to stabilize active GLP-1.

-

Glucose Challenge: Administer a 2 g/kg glucose solution orally.

-

Blood Collection: At a specified time point after the glucose challenge (e.g., 10-15 minutes), collect blood via cardiac puncture under terminal anesthesia into tubes containing EDTA and a DPP-4 inhibitor.

-

Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

-

GLP-1 Measurement: Store plasma samples at -80°C until analysis. Measure active GLP-1 concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the mean plasma GLP-1 concentrations between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a useful pharmacological tool for investigating the role of the GPR119 signaling pathway in glucose homeostasis in mouse models of diabetes. The recommended oral dosages of 1-10 mg/kg for assessing glucose tolerance and 20 mg/kg for stimulating GLP-1 provide a starting point for in vivo studies. The provided protocols offer a standardized methodology for evaluating the efficacy of this compound and other GPR119 agonists. Researchers should always adhere to institutional animal care and use guidelines when performing these experiments.

Application Notes and Protocols: APD597 Oral Gavage Administration in Rats

Version: 1.0

For Research Use Only

Introduction

APD597, also known as JNJ-38431055, is a synthetic, orally bioavailable agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic beta cells and gastrointestinal L-cells.[2] Its activation stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which in turn enhance glucose-dependent insulin secretion.[1] This mechanism of action makes GPR119 an attractive therapeutic target for type 2 diabetes.[2][3] These application notes provide a detailed protocol for the oral gavage administration of this compound to rats for preclinical research purposes.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rats

| Species | Model | Dose (Oral) | Effect | Reference |

| Rat | Zucker Diabetic | 3 mg/kg | Decreased blood glucose levels in an oral glucose tolerance test | |

| Rat | Diabetic Experimental | 3-30 mg/kg | Significantly improved glucose excursion | [1] |

Table 2: Pharmacokinetic Parameters of GPR119 Agonists (for reference)

While specific pharmacokinetic data for this compound in rats was not detailed in the provided search results, the following table on similar novel GPR119 agonists in mice illustrates the expected profile of such compounds.

| Compound | Dose (Oral, Mice) | Cmax (ng/mL) | Tmax (h) | AUC(0-24h) (h*ng/mL) | Reference |

| ps297 | 10 mg/kg | 23 ± 19 | 0.5 - 1 | 19.6 ± 21 | [4][5] |

| ps318 | 10 mg/kg | 75 ± 22 | 0.25 - 0.5 | 35 ± 23 | [4][5] |

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or as determined by solubility studies)

-

Sterile water

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Determine the required concentration: Based on the desired dose (e.g., 3-30 mg/kg) and the average weight of the rats, calculate the required concentration of the dosing solution. The volume for oral gavage in rats should typically not exceed 10-20 mL/kg.[6][7]

-

Weigh the compound: Accurately weigh the required amount of this compound using an analytical balance.

-

Prepare the vehicle: If using methylcellulose, slowly add the powder to sterile water while stirring to avoid clumping. Stir until a clear, homogenous solution is formed.

-

Dissolve/suspend this compound: Add the weighed this compound to the prepared vehicle.

-

Mix thoroughly: Stir the mixture using a magnetic stirrer until the compound is fully dissolved or a homogenous suspension is achieved. Prepare fresh daily.

Protocol 2: Oral Gavage Administration of this compound in Rats

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized gavage needles for rats (typically 16-18 gauge, 2-3 inches long, with a rounded tip).[7]

-

Syringes (1-3 mL, depending on dosing volume)

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body.[7] The head should be held steady and the neck slightly extended to create a straight line through the neck and esophagus.[6][8]

-

-

Gavage Needle Measurement:

-

Before the first administration for a group of similarly sized rats, measure the correct insertion length for the gavage needle. This is done by holding the needle alongside the rat and measuring from the tip of the nose to the last rib.[6] Mark this length on the needle to prevent over-insertion and potential stomach perforation.[7]

-

-

Administration:

-

Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[7]

-

The needle should pass smoothly without force. The rat will often swallow as the tube enters the esophagus.[8] If resistance is met, withdraw the needle and re-insert.[6]

-

Once the needle is inserted to the predetermined depth, slowly administer the solution.[6]

-

After administration, gently remove the needle in the same path it was inserted.[7]

-

-

Post-Administration Monitoring:

Visualizations

This compound Signaling Pathway

Caption: this compound binds to and activates the GPR119 receptor, initiating a signaling cascade.

Experimental Workflow for Oral Gavage

Caption: A stepwise workflow for the oral gavage administration of this compound in rats.

References

- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 6. research.fsu.edu [research.fsu.edu]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. ouv.vt.edu [ouv.vt.edu]

Application Notes and Protocols: Co-administration of APD597 and Sitagliptin for Type 2 Diabetes Mellitus

For Researchers, Scientists, and Drug Development Professionals

Introduction